N-(2-Methylbut-3-yn-2-yl)cyclopropanamine
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Overview
Description
N-(2-Methylbut-3-yn-2-yl)cyclopropanamine: is a versatile small molecule scaffold used in various research and industrial applications. Its unique structure, which includes a cyclopropane ring and an alkyne group, makes it an interesting compound for synthetic chemists and researchers .
Scientific Research Applications
N-(2-Methylbut-3-yn-2-yl)cyclopropanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and as a potential inhibitor for certain biological pathways.
Medicine: As a precursor for the development of new therapeutic agents targeting specific diseases.
Industry: In the production of specialty chemicals and materials with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylbut-3-yn-2-yl)cyclopropanamine typically involves the reaction of cyclopropylamine with 2-methylbut-3-yn-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylbut-3-yn-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents, basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Substituted amines, amides.
Mechanism of Action
The mechanism of action of N-(2-Methylbut-3-yn-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyclopropane ring and alkyne group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- N-(2-Methylbut-3-yn-2-yl)cyclopropanesulfonamide
- (2-Methylbut-3-yn-2-yl)cyclopropane
- 2-Methylbut-3-yn-2-yl acetate
Comparison: N-(2-Methylbut-3-yn-2-yl)cyclopropanamine is unique due to its amine group, which allows it to participate in a wider range of chemical reactions compared to its sulfonamide and acetate counterparts. The presence of the cyclopropane ring and alkyne group also contributes to its distinct reactivity and applications in research and industry .
Properties
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-4-8(2,3)9-7-5-6-7/h1,7,9H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWAIYQMJSKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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